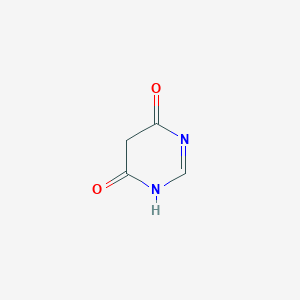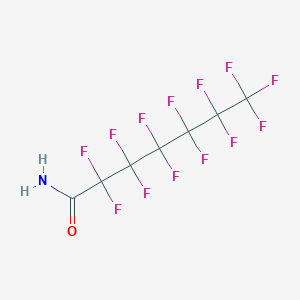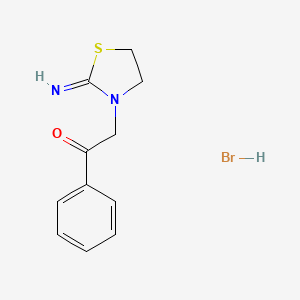
4,6(1H,5H)-Pyrimidinedione
Overview
Description
4,6(1H,5H)-Pyrimidinedione, also known as 2-Ethylpyrimidine-4,6(1H,5H)-dione, is a compound with the empirical formula C6H8N2O2 . It is a derivative of pyrimidine, a six-membered heterocyclic compound with two nitrogen atoms .
Synthesis Analysis
The synthesis of 4,6(1H,5H)-Pyrimidinedione derivatives often involves Knoevenagel condensation of 2-methoxybenzaldehyde and N,N-diethylthiobarbituric acid in ethanol using piperidine as a base . Another synthetic procedure involves the InCl3-catalyzed coupling of 1,3-diethyl-2-thiobarbituric acid with 1,1-bis (4-methoxyphenyl)prop-2-yn-1-ol .Molecular Structure Analysis
The molecular structure of 4,6(1H,5H)-Pyrimidinedione derivatives has been proven by XRD-single-crystal analysis . The DFT-optimized structural parameters were matched with the XRD-crystallographic data .Chemical Reactions Analysis
The reactions of 4,6(1H,5H)-Pyrimidinedione derivatives cleanly proceed in water under microwave irradiation, involving the initial generation of the corresponding enals by Meyer-Schuster rearrangement of the alkynols and their subsequent Knoevenagel condensation with the 2-thiobarbituric acid derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6(1H,5H)-Pyrimidinedione derivatives can be analyzed using various techniques such as IR, UV-Vis, MS, CHN, 1H and 13C NMR . The compound’s thermal activity was evaluated in an open atmosphere by TG/DTG analysis .Scientific Research Applications
Organic Synthesis
- Summary of the application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of push-pull butadienes . These molecules, in which electron donor and electron acceptor groups are connected through a π-conjugated system, are of considerable research interest in material science due to their unique properties .
- Methods of application : The synthesis involves the InCl3-catalyzed coupling of 1,3-diethyl-2-thiobarbituric acid with 1,1-bis (4-methoxyphenyl)prop-2-yn-1-ol and 1,1-bis (4-(dimethylamino)phenyl)prop-2-yn-1-ol . The reactions proceed in water under microwave irradiation .
- Results or outcomes : The novel butadiene 5-(3,3-bi([1,1’-biphenyl]-4-yl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized in 79% yield .
Medicinal Chemistry
- Summary of the application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of a novel donor-acceptor-donor (D-A-D) compound .
- Methods of application : The synthesis involves the creation of the corresponding enals by Meyer-Schuster rearrangement of the alkynols and their subsequent Knoevenagel condensation with the 2-thiobarbituric acid derivative .
- Results or outcomes : The novel D-A-D compound 5-((5-chloro-1H-indol-2-yl)methylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized .
Material Science
- Summary of the application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of 1,3-Diethyl-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione .
- Methods of application : The synthesis involves the Knoevenagel condensation of 2-methoxybenzaldehyde and N,N-diethylthiobarbituric acid in ethanol using piperidine as a base .
- Results or outcomes : 1,3-Diethyl-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was prepared as deep yellow crystals in 85% yield .
Synthesis of Push-Pull Butadienes
- Summary of the Application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of push-pull butadienes . These molecules, in which electron donor and electron acceptor groups are connected through a π-conjugated system, are of considerable research interest in material science due to their unique properties .
- Methods of Application : The synthesis involves the InCl3-catalyzed coupling of 1,3-diethyl-2-thiobarbituric acid with 1,1-bis (4-methoxyphenyl)prop-2-yn-1-ol and 1,1-bis (4-(dimethylamino)phenyl)prop-2-yn-1-ol . The reactions proceed in water under microwave irradiation .
- Results or Outcomes : The novel butadiene 5-(3,3-bi([1,1’-biphenyl]-4-yl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized in 79% yield .
Synthesis of Bis Donor-Acceptor Chromophore
- Summary of the Application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of a novel bis donor-acceptor chromophore .
- Methods of Application : The synthesis involves the condensation of 1,3-diethyl-2-thiobarbituric acid and terephthalaldehyde in anhydrous ethanol in the presence of pyridine .
- Results or Outcomes : The novel compound, 5,5’-(1,4-phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione), was synthesized .
Synthesis of Donor-Acceptor-Donor Compound
- Summary of the Application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of a novel donor-acceptor-donor (D-A-D) compound .
- Methods of Application : The synthesis involves the creation of the corresponding enals by Meyer-Schuster rearrangement of the alkynols and their subsequent Knoevenagel condensation with the 2-thiobarbituric acid derivative .
- Results or Outcomes : The novel D-A-D compound 5-((5-chloro-1H-indol-2-yl)methylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized .
Synthesis of Push-Pull Butadienes
- Summary of the Application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of push-pull butadienes . These molecules, in which electron donor and electron acceptor groups are connected through a π-conjugated system, are of considerable research interest in material science due to their unique properties .
- Methods of Application : The synthesis involves the InCl3-catalyzed coupling of 1,3-diethyl-2-thiobarbituric acid with 1,1-bis (4-methoxyphenyl)prop-2-yn-1-ol and 1,1-bis (4-(dimethylamino)phenyl)prop-2-yn-1-ol . The reactions proceed in water under microwave irradiation .
- Results or Outcomes : The novel butadiene 5-(3,3-bi([1,1’-biphenyl]-4-yl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized in 79% yield .
Synthesis of Bis Donor-Acceptor Chromophore
- Summary of the Application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of a novel bis donor-acceptor chromophore .
- Methods of Application : The synthesis involves the condensation of 1,3-diethyl-2-thiobarbituric acid and terephthalaldehyde in anhydrous ethanol in the presence of pyridine .
- Results or Outcomes : The novel compound, 5,5’-(1,4-phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione), was synthesized .
Synthesis of Donor-Acceptor-Donor Compound
- Summary of the Application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of a novel donor-acceptor-donor (D-A-D) compound .
- Methods of Application : The synthesis involves the creation of the corresponding enals by Meyer-Schuster rearrangement of the alkynols and their subsequent Knoevenagel condensation with the 2-thiobarbituric acid derivative .
- Results or Outcomes : The novel D-A-D compound 5-((5-chloro-1H-indol-2-yl)methylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized .
Future Directions
properties
IUPAC Name |
1H-pyrimidine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-4(8)6-2-5-3/h2H,1H2,(H,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAYWAUCHUMJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC=NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377911 | |
| Record name | 4,6(1H,5H)-PYRIMIDINEDIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6(1H,5H)-Pyrimidinedione | |
CAS RN |
25286-58-2 | |
| Record name | 4,6(1H,5H)-PYRIMIDINEDIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)
![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)


![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)


![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)
![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)
